molecular formula C19H18N6O B2657601 1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892774-36-6

1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2657601
CAS RN: 892774-36-6
M. Wt: 346.394
InChI Key: FVVAQLJVNYFCAQ-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, exhibiting good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole with notable antimicrobial and anti-proliferative activities (Al-Wahaibi et al., 2021).

Synthesis and Biological Activity

The synthesis and biological activity of compounds containing the 1,2,4-triazole structure have been extensively studied. Noubade et al. (2009) reported the synthesis of various 1,2,4-oxadiazole derivatives and their characterization based on IR, 1HNMR, mass spectral data, and elemental analysis (Noubade et al., 2009).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles has been explored, particularly in the presence of nitrogen nucleophiles. Buscemi et al. (1996) investigated the photochemistry of 3,5-disubstituted 1,2,4-oxadiazoles, resulting in the formation of 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi et al., 1996).

Anticancer Activity

1,2,4-Triazole derivatives have shown promise in anticancer research. Ahsan et al. (2014) synthesized novel oxadiazole analogues and evaluated their anticancer activity against various cancer cell lines, with some derivatives showing significant activity (Ahsan et al., 2014).

Synthesis Techniques

Advanced synthesis techniques for these compounds have been developed. Ramazani and Rezaei (2010) developed a novel and efficient method for synthesizing 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence (Ramazani and Rezaei, 2010).

properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-11-5-8-14(9-6-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-10-12(2)4-7-13(15)3/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVAQLJVNYFCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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